Corynoxidine
Overview
Description
Corynoxidine is a natural product found in Corydalis balansae, Corydalis speciosa, and Stephania rotunda with data available.
Mechanism of Action
Corynoxidine, also known as (-)-corynoxidine, is a compound that has been isolated from the aerial parts of Corydalis speciosa . This compound has been found to have several interesting properties, including acting as an acetylcholinesterase inhibitor and exhibiting antibacterial activities .
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that is critical for nerve function as it breaks down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
This compound acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of nerve signals.
Biochemical Pathways
The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway . This pathway involves the transmission of signals using the neurotransmitter acetylcholine. By preventing the breakdown of acetylcholine, this compound can potentially enhance cholinergic signaling.
Result of Action
The inhibition of acetylcholinesterase by this compound can lead to enhanced cholinergic signaling . This could potentially have various effects at the molecular and cellular level, depending on the specific context in which the signaling is enhanced. Additionally, this compound exhibits antibacterial activities against Staphylococcus aureus and methicillin-resistant S. aureus strains .
Biochemical Analysis
Biochemical Properties
Corynoxidine interacts with the enzyme acetylcholinesterase, inhibiting its activity . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 89.0 μM for this compound .
Cellular Effects
This compound exhibits antibacterial activities against Staphylococcus aureus and methicillin-resistant S. aureus strains
Molecular Mechanism
This compound acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, which can have various effects on the body.
Biological Activity
Corynoxidine is an alkaloid derived from various plant sources, particularly from the family of Papaveraceae. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure
This compound is chemically characterized as a N-oxide derivative of 1-tetrahydropalmatine. Its structure has been elucidated through X-ray crystallography and chemical studies, revealing critical features that contribute to its biological activity .
1. Anti-inflammatory Activity
This compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as IL-2 and TNF-α. For instance, research indicated that this compound significantly reduced carrageenan-induced edema in rat models, showcasing a percentage inhibition of up to 94.69% at specific time intervals . The compound's mechanism may involve the modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes.
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In a study assessing its efficacy against Escherichia coli and Staphylococcus aureus, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 6.45 mg/mL to 6.72 mg/mL, indicating a strong potential as an antimicrobial agent . Its activity against these bacteria suggests possible applications in treating infections.
3. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through intrinsic and extrinsic pathways, significantly affecting neuroblastoma and colon cancer cells . The compound's ability to modulate key signaling pathways, including the PI3K/AKT pathway, further supports its role as a cytostatic agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have shown that this compound is metabolized by hepatic cytochrome P450 enzymes, which affects its bioavailability and efficacy . The maximum blood concentration observed for related alkaloids was approximately 88.4 ng/mL, with bioavailability percentages varying based on the specific alkaloid structure .
Case Studies
- Case Study on Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats highlighted this compound's effectiveness in reducing inflammation significantly over time, with peak inhibition observed at three hours post-administration .
- Case Study on Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited strong antibacterial activity against E. coli and S. aureus, suggesting its potential as a natural antimicrobial agent .
- Case Study on Anticancer Properties : Research involving neuroblastoma cells showed that this compound could induce apoptosis effectively, with mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Summary Table of Biological Activities
Properties
IUPAC Name |
(7S,13aS)-2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEMUDHNCZHUKC-JTSKRJEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CC[N@@+]3(C2)[O-])OC)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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